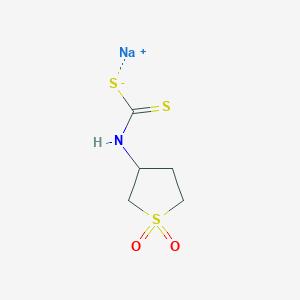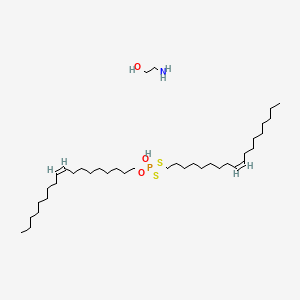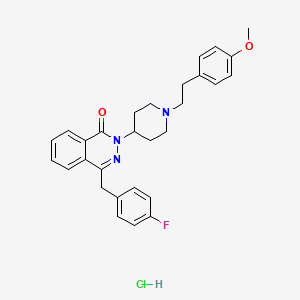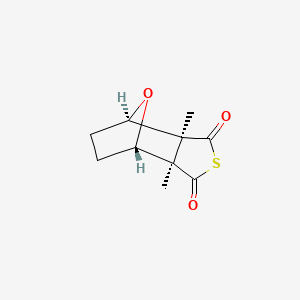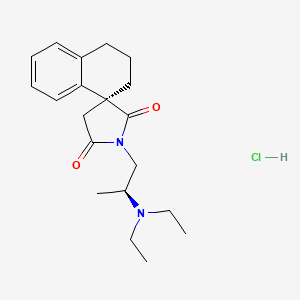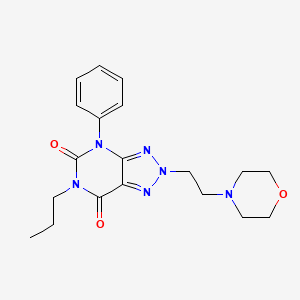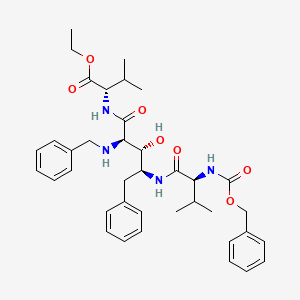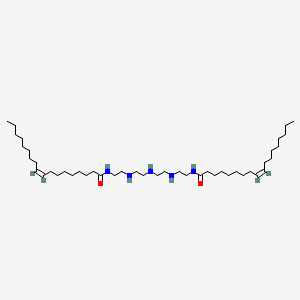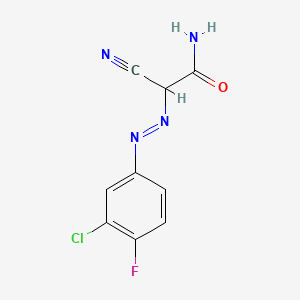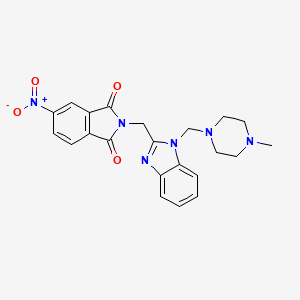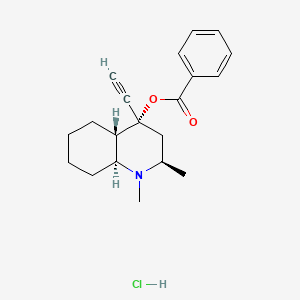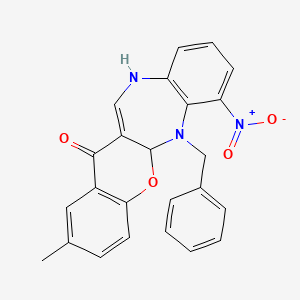
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-methyl-7-nitro-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-methyl-7-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-methyl-7-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the benzopyran moiety. Common reagents used in these reactions include nitrating agents, methylating agents, and benzylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development. Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Medicine
In medicine, compounds with similar structures are often investigated for their therapeutic potential. This compound may have applications in treating conditions such as anxiety, epilepsy, or insomnia.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for other chemical products. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-methyl-7-nitro-6-(phenylmethyl)- likely involves interaction with central nervous system receptors, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The nitro group may also play a role in its activity by influencing the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine with similar pharmacological effects.
Benzopyran Derivatives: Compounds with a benzopyran structure that exhibit various biological activities.
Uniqueness
The uniqueness of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-methyl-7-nitro-6-(phenylmethyl)- lies in its fused benzopyran and benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitro group and the specific substitutions on the molecule further differentiate it from similar compounds.
Properties
CAS No. |
119707-40-3 |
|---|---|
Molecular Formula |
C24H19N3O4 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-benzyl-2-methyl-7-nitro-5a,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C24H19N3O4/c1-15-10-11-21-17(12-15)23(28)18-13-25-19-8-5-9-20(27(29)30)22(19)26(24(18)31-21)14-16-6-3-2-4-7-16/h2-13,24-25H,14H2,1H3 |
InChI Key |
AQRZMRUBDKPWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C(=CNC4=C(N3CC5=CC=CC=C5)C(=CC=C4)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


